Cas no 1321863-75-5 ((4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one)

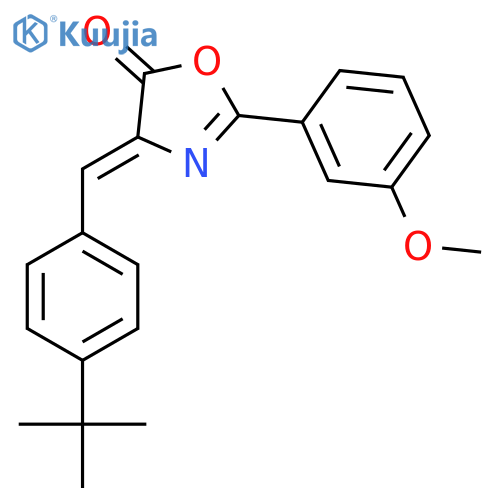

1321863-75-5 structure

商品名:(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 化学的及び物理的性質

名前と識別子

-

- (4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

- (4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

- F0349-4047

- AKOS001568312

- SR-01000551536

- (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one

- SR-01000551536-1

- 1321863-75-5

- (4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one

-

- インチ: 1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12-

- InChIKey: UXWCOQXOVAKPIH-PDGQHHTCSA-N

- ほほえんだ: O1C(/C(=C/C2C=CC(=CC=2)C(C)(C)C)/N=C1C1C=CC=C(C=1)OC)=O

計算された属性

- せいみつぶんしりょう: 335.15214353g/mol

- どういたいしつりょう: 335.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0349-4047-75mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-2μmol |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-10mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-25mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-40mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-5μmol |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-3mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-30mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-5mg |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0349-4047-20μmol |

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one |

1321863-75-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

(4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

1321863-75-5 ((4Z)-4-(4-tert-butylphenyl)methylidene-2-(3-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量